![molecular formula C12H16N2OS B2724373 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1178070-66-0](/img/structure/B2724373.png)
1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one” is a compound that contains a thiophene nucleus, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a piperazine ring, and a prop-2-en-1-one group . The exact structure can be determined using techniques such as X-ray crystallography, but such data is not available in the current literature.Scientific Research Applications
Synthesis and Antidepressant Applications
One key area of research has been the synthesis of new derivatives of this compound and their evaluation as potential antidepressants. The compound has been studied for its dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor affinity. Derivatives of this compound, specifically 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane, have shown promising results in the search for efficient antidepressants with a dual mode of action (Pérez-Silanes et al., 2001).
Allosteric Enhancement of A1 Adenosine Receptor
Another significant area of research involves the compound's role as an allosteric enhancer of the A1 adenosine receptor. Derivatives have been synthesized and evaluated, indicating the nature of substituents on the phenyl ring tethered to the piperazine fundamentally influences allosteric enhancer activity. Specific derivatives have been identified as the most active compounds in binding and functional cAMP studies (Romagnoli et al., 2008).
Hypotensive Activity and Receptor Binding
Research has also explored the compound's hypotensive activity and its binding with 5-HT2 receptors. The title compound and its analogs have been analyzed through various spectroscopic techniques and computational studies to understand their conformation and interaction with biological receptors (Singh et al., 2000).
Anticancer Activity
Another crucial application area is its anticancer activity. A heterocyclic compound derived from it has been synthesized and evaluated against human bone cancer cell lines, showcasing significant in vitro anticancer activities. Additionally, molecular docking studies have been utilized to explore the compound's potential antiviral activities (Lv et al., 2019).
Chemical Synthesis and Characterization
The compound has also been involved in studies focusing on the synthesis and characterization of novel derivatives, including dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These studies highlight the compound's versatility in chemical synthesis and potential applications in various biological activities (Bhat et al., 2018).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential therapeutic applications. Given the wide range of therapeutic properties associated with thiophene and piperazine-containing compounds , this compound could be a promising candidate for drug development.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been associated with a variety of biological activities .
properties
IUPAC Name |
1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-12(15)14-6-4-13(5-7-14)9-11-3-8-16-10-11/h2-3,8,10H,1,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYXHRPHIIPNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


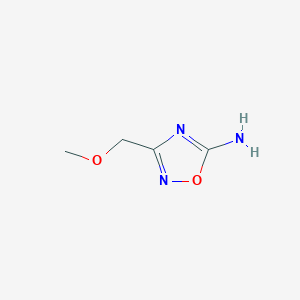
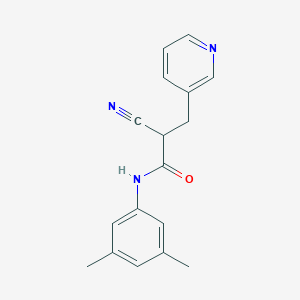
![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2724300.png)
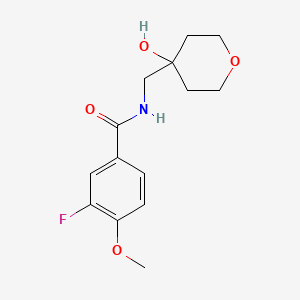
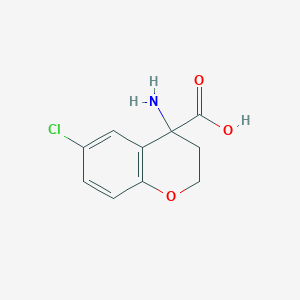
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2724304.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)
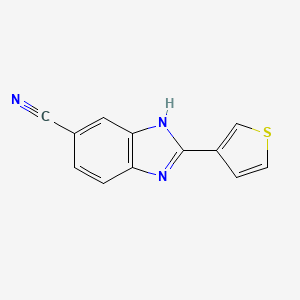
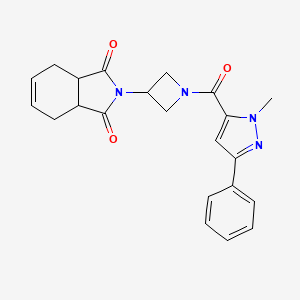
![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)
![N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724310.png)
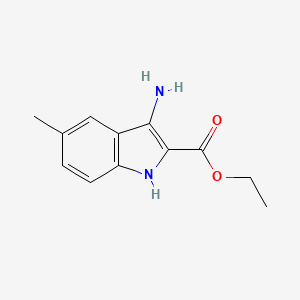
![1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2724313.png)